1,1,1-トリフルオロ-3-ヨードプロパン

概要

説明

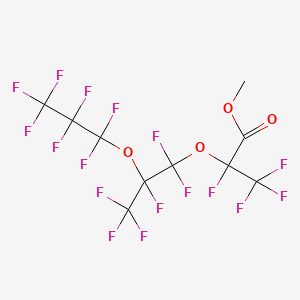

1,1,1-Trifluoro-3-iodopropane (TFIP) is a highly reactive halogenated organic compound that has been used in a variety of scientific research applications. TFIP is a colorless gas with a pungent odor and a boiling point of -32.2 °C. It is a member of the halogenated alkanes family and is commonly used as a reagent in organic synthesis. TFIP is a versatile reagent that has been used in a variety of laboratory experiments, including the synthesis of polymers, the production of pharmaceuticals, and the study of biochemical and physiological effects.

科学的研究の応用

第四級塩の調製

1,1,1-トリフルオロ-3-ヨードプロパンは、第四級塩、特に1-メチル-3-トリフルオロプロピルイミダゾリウムヨージドの調製に使用できます . このプロセスは、第四級化反応として知られる化学反応のより広範なカテゴリの一部です。

第四級化反応の研究

この化合物は、ピラジン、ピリダジン、およびピリミジンの第四級化の研究に使用されています . 第四級化反応は、特に第四級アンモニウム化合物の合成において、有機化学の分野で重要です。

ポリフルオロアルキルイミダゾリウム塩の形成

1,1,1-トリフルオロ-3-ヨードプロパンは、ポリフルオロアルキルイミダゾリウム塩の形成に使用されています . これらの塩は、グリーンケミストリーや電気化学など、さまざまな分野で潜在的な用途を持つイオン液体の種類です。

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

将来の方向性

作用機序

Target of Action

1,1,1-Trifluoro-3-iodopropane, also known as 1-Iodo-3,3,3-trifluoropropane, is a halogenated hydrocarbon It’s known to be used in various chemical reactions, suggesting its targets could be a wide range of organic compounds .

Mode of Action

It’s known to participate in processes that require a halogenated propane molecule . It may interact with its targets through halogen bonding, a type of non-covalent interaction between the halogen atom (iodine in this case) and a variety of Lewis bases .

Biochemical Pathways

1,1,1-Trifluoro-3-iodopropane has been used in the preparation of quaternary salt, 1-methyl-3-trifluoropropylimidazolium iodide . It’s also been used in a study of the quarternization of pyrazine, pyridazine, and pyrimidine . These reactions suggest that it may affect the biochemical pathways involving these compounds.

Pharmacokinetics

Given its use as a reagent in chemical reactions, it’s likely that its bioavailability and pharmacokinetics would depend on the specific conditions of the reaction it’s used in .

Result of Action

Its use in the preparation of quaternary salts and the quarternization of certain compounds suggests that it may play a role in facilitating these chemical transformations .

特性

IUPAC Name |

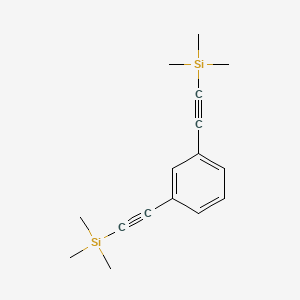

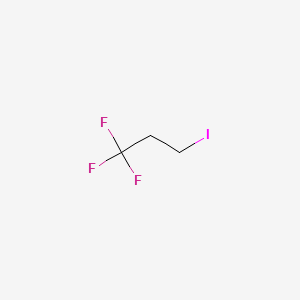

1,1,1-trifluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3I/c4-3(5,6)1-2-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIYQAUQKZDZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963475 | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-37-7 | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 1,1,1-trifluoro-3-iodopropane in organic synthesis?

A: 1,1,1-Trifluoro-3-iodopropane serves as a valuable reagent in synthesizing β-trifluoromethylstyrenes through a domino Heck coupling reaction []. This method offers a convenient alternative to traditional approaches that rely on gaseous reagents like 3,3,3-trifluoropropene and often require additives and phosphines in the catalytic system.

Q2: How does the structure of 1,1,1-trifluoro-3-iodopropane compare to its non-fluorinated counterpart, 1-iodopropane, in surface chemistry studies?

A: Both 1,1,1-trifluoro-3-iodopropane and 1-iodopropane are used to study β-hydride elimination reactions on copper surfaces []. When adsorbed onto a Cu(111) surface at low temperatures, they form propyl (CH3CH2CH2-Cu) and trifluoropropyl (CF3CH2CH2-Cu) groups, respectively. Investigating the kinetics of β-hydride elimination in these fluorinated and non-fluorinated alkyl groups provides insights into the influence of fluorine substitution on surface reactions.

Q3: Can 1,1,1-trifluoro-3-iodopropane be used in asymmetric synthesis, and what are the key considerations?

A: Yes, 1,1,1-trifluoro-3-iodopropane can be used to synthesize trifluoromethyl-containing amino esters using a modified Davis protocol []. A crucial factor for success is employing titanium tetraisopropoxide (Ti(Oi-Pr)4) as the Lewis acid during the condensation of the intermediate aldehyde with (S)-(+)-p-toluenesulfinamide. Additionally, specific conditions for a high-yielding Wittig reaction involving the aldehyde hydrate and a phosphorus ylide have been identified, which may have broader applicability in similar reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。